Copper gluconate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

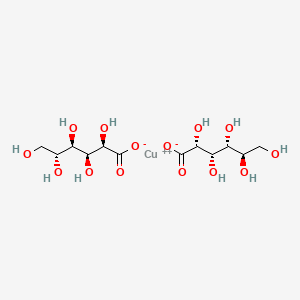

Copper gluconate is a compound composed of copper and gluconic acid, which is a naturally occurring sugar acid. It is an essential trace mineral found in many foods and is an important component of many enzymes. This compound has been used as a dietary supplement and as a treatment for copper deficiency, as well as a variety of other medical conditions.

Aplicaciones Científicas De Investigación

1. Catalyst in Polymerization Processes

Copper gluconate has been utilized as a precursor catalyst in the photo-induced living radical polymerization of acrylates. This process leads to the formation of well-defined polymers with high end-group fidelity. The use of this compound in this context demonstrates its potential in material science, particularly in creating polymers with specific properties (Nikolaou et al., 2015).

2. Terahertz Spectroscopy in Pharmaceutical Research

This compound has been investigated using terahertz (THz) time-domain spectroscopy, which revealed its distinct THz characteristic fingerprints. This indicates the potential of this compound in pharmaceutical research and quality control, offering a novel method for the analysis of molecular structures (Li et al., 2015).

3. Antimicrobial Applications

This compound has shown promising results in antimicrobial applications. For instance, it has been used to introduce copper ions into a cellulosic matrix, which could offer alternatives in antimicrobial treatments. The copper-containing cellulose material demonstrates the potential for this compound in creating antimicrobial surfaces or materials (Emam et al., 2012).

4. In Vitro Activity Against SARS-CoV-2

Research has shown that this compound exhibits in vitro activity against SARS-CoV-2. This suggests its potential role in developing therapeutics for viral infections, highlighting the broader scope of this compound's biomedical applications (Rodriguez et al., 2020).

5. Enhancing Anti-SARS-CoV-2 Activity of Disulfiram

The combination of this compound with disulfiram has been found to enhance the anti-SARS-CoV-2 activity significantly. This finding opens up new avenues for this compound in combination therapies for viral diseases (Xu et al., 2021).

6. Tissue Engineering Applications

This compound has been studied in the context of bone and cartilage tissue engineering. Its incorporation into biomaterials provides unique properties beneficial for tissue regeneration, suggesting a significant role in the development of advanced medical materials (Wang et al., 2021).

Mecanismo De Acción

Direcciones Futuras

Copper gluconate supplementation could reduce SARS-CoV-2 infection in vitro . It is hoped that mechanisms by which high (or low) copper interferes with normal lipid homeostasis will be elucidated in future investigations . Another worthy area of future scientific pursuit relates to copper and neurodegenerative disorders .

Propiedades

| { "Design of the Synthesis Pathway": "Copper gluconate can be synthesized by reacting copper oxide or copper carbonate with gluconic acid in the presence of water.", "Starting Materials": [ "Copper oxide or copper carbonate", "Gluconic acid", "Water" ], "Reaction": [ "Dissolve copper oxide or copper carbonate in water to form a copper salt solution.", "Add gluconic acid to the copper salt solution and stir until the acid is completely dissolved.", "Heat the mixture to 60-70°C and maintain the temperature for 1-2 hours.", "Cool the mixture to room temperature and filter the solution to remove any insoluble impurities.", "Concentrate the filtrate by evaporation under reduced pressure to obtain a solid residue.", "Wash the solid residue with ethanol and dry it in a vacuum oven to obtain pure copper gluconate." ] } | |

Número CAS |

527-09-3 |

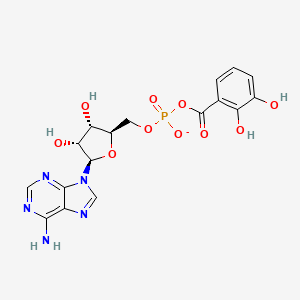

Fórmula molecular |

C12H24CuO14 |

Peso molecular |

455.86 g/mol |

Nombre IUPAC |

copper;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/2C6H12O7.Cu/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/t2*2-,3-,4+,5-;/m11./s1 |

Clave InChI |

UIDMJAFPMKNXHF-IYEMJOQQSA-N |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Cu] |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cu+2] |

SMILES canónico |

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Cu] |

Color/Form |

Light blue crystalline powder |

melting_point |

155-157 °C /D-form/ |

Otros números CAS |

527-09-3 13005-35-1 |

Descripción física |

Light blue odorless solid; [HSDB] Light blue powder; [Alfa Aesar MSDS] |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Solubilidad |

Light blue to bluish-green, odorless crystals and crystalline powder. Astringent taste. 30 g soluble in 100 ml water at 25 °C; slightly sol in alcohol; practically insol in most org solvents. /Hydrate/ Sol in water; insol in acetone, alcohol, ethe |

Sinónimos |

Copper Gluconate Gluconate, Copper Gluconates |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1210213.png)

![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)